(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione
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Overview
Description
(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of hydroxyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its multiple hydroxyl groups make it a candidate for binding studies and enzyme inhibition assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have bioactive properties that could be harnessed for drug development.
Industry
In industry, this compound may be used in the synthesis of specialty chemicals and materials. Its unique properties could make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions that can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylated tetrahydropyran derivatives and benzocoxacyclotetradecine analogs. These compounds share structural features but may differ in the number and position of hydroxyl groups or other substituents.
Uniqueness
What sets (S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzocoxacyclotetradecine-1,7(8H)-dione apart is its specific stereochemistry and the presence of multiple hydroxyl groups
Properties
Molecular Formula |
C24H32O10 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4S,12Z)-18-hydroxy-4-methyl-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C24H32O10/c1-13-6-5-9-15(26)8-4-2-3-7-14-10-16(11-17(27)19(14)23(31)32-13)33-24-22(30)21(29)20(28)18(12-25)34-24/h3,7,10-11,13,18,20-22,24-25,27-30H,2,4-6,8-9,12H2,1H3/b7-3-/t13-,18+,20+,21-,22+,24+/m0/s1 |
InChI Key |
WHIQFPVDPPLAOJ-JACWDNKJSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O1 |
Origin of Product |
United States |
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